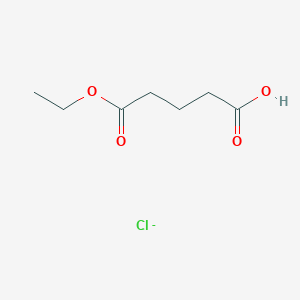
Glutaric acid monoethyl ester chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaric acid monoethyl ester chloride is a chemical compound with the molecular formula C7H12O4This compound is characterized by its clear liquid form, which can range in color from colorless to yellow . It is commonly used in various chemical synthesis processes due to its unique properties.
Vorbereitungsmethoden
The synthesis of Glutaric acid monoethyl ester chloride typically involves the esterification of glutaric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric acid.
Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .
Wissenschaftliche Forschungsanwendungen
Glutaric acid monoethyl ester chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Glutaric acid monoethyl ester chloride can be compared with other similar compounds such as:
- Dimethyl succinate
- Diethyl glutarate
- Monoethyl succinate
These compounds share similar ester functional groups but differ in their specific chemical structures and properties. For example, dimethyl succinate has two methyl ester groups, while this compound has an ethoxy group and a carboxylic acid group .
Eigenschaften
Molekularformel |
C7H12ClO4- |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
5-ethoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |
InChI-Schlüssel |
PBNLDFDWDJGXBT-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



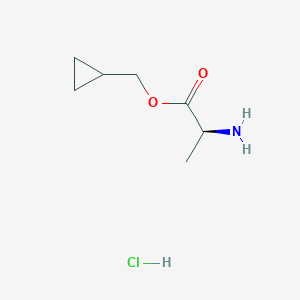
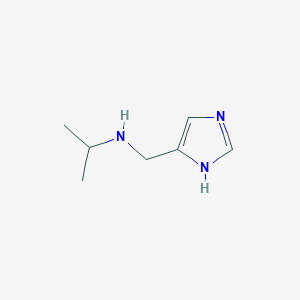
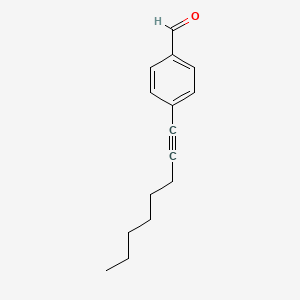
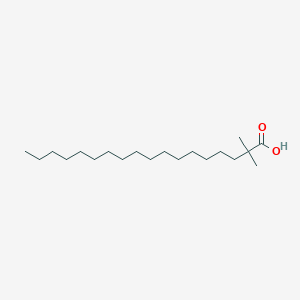
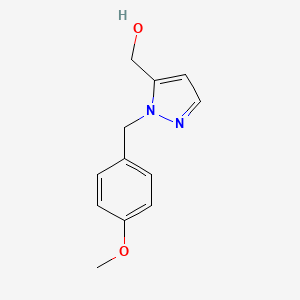


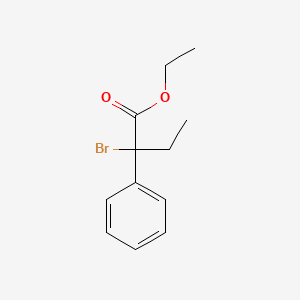


![4-phenoxy-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B8522325.png)
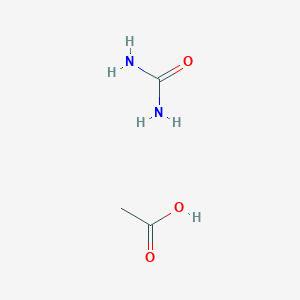
![N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8522337.png)
